molecular formula C18H25NO3 B2964613 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid CAS No. 301193-77-1

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Cat. No.: B2964613
CAS No.: 301193-77-1
M. Wt: 303.402
InChI Key: IHHWFWNOVHICNC-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid typically involves multiple steps, starting with the formation of the tert-butylphenyl core. This can be achieved through the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's unique properties may make it useful in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid: is structurally similar to other compounds containing tert-butylphenyl and pyrrolidinyl groups, such as this compound derivatives.

Uniqueness:

  • The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and binding properties of the compound.

  • The pyrrolidinyl group contributes to the compound's ability to interact with biological targets, potentially enhancing its efficacy.

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Properties

IUPAC Name

4-(4-tert-butylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)14-8-6-13(7-9-14)16(20)12-15(17(21)22)19-10-4-5-11-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHWFWNOVHICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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